3-(Oxolan-2-yl)prop-2-ynoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

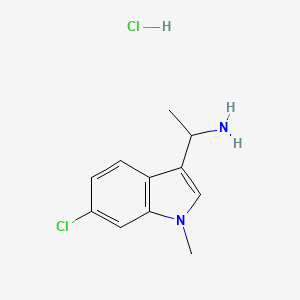

“3-(Oxolan-2-yl)prop-2-ynoic acid” is an organic compound with the molecular weight of 140.14 . It is also known as "3-tetrahydro-3-furanyl-2-propynoic acid" . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(Oxolan-2-yl)prop-2-ynoic acid” is1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Selective Esterification

3-(Oxolan-2-yl)prop-2-ynoic acid derivatives have been utilized in selective esterifications of primary alcohols in water-containing solvents. The study by Wang et al. highlights the use of an oxyma derivative for esterification, demonstrating its utility in synthesizing a wide range of carboxylic acids with primary alcohols. This derivative, particularly useful due to its ease of removal after reaction, underscores the chemical's versatility in synthetic chemistry applications (Wang, Aleiwi, Wang, & Kurosu, 2012).

Luminescence and Imaging

Lanthanide oxyfluorides nano/micro-materials, synthesized via a facile precipitation technique, have shown significant potential in up-conversion luminescence and in vitro cell imaging. Zhang et al. demonstrated that these materials, when co-doped with Yb(3+)/Er(3+), Yb(3+)/Ho(3+), and Yb(3+)/Tm(3+), exhibit red, green, and blue luminescence under NIR laser excitation. Such materials offer promising applications in biocompatible imaging technologies (Zhang, Li, Hou, & Lin, 2014).

Catalytic Transformations

Copper-catalyzed transformations of propiolic acid derivatives have been reported by Pan et al., demonstrating the synthesis of bis-trifluoromethylthiolated acrylic acids. This method leverages the propiolic acid structure for stereoselective oxidative transformations, highlighting its utility in creating SCF3-containing alkenes, which are valuable in various synthetic applications (Pan, Li, Huang, Xu, & Qing, 2017).

CO2 Utilization and Green Chemistry

The work by Du et al. showcases the AgNO3/ionic liquid system catalyzed synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2, marking an advance in the atom-economical utilization of CO2. This research emphasizes the potential of 3-(Oxolan-2-yl)prop-2-ynoic acid derivatives in contributing to sustainable chemical processes (Du, Gong, Bu, Hu, Zhang, Chen, Chaemchuen, Yuan, & Verpoort, 2021).

Synthesis of Heterocycles

Gold(I)-catalyzed intermolecular cycloadditions have been used to synthesize highly substituted cyclobutane derivatives, with 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one acting as an efficient two-carbon partner. This methodology, presented by Faustino et al., offers a straightforward approach to accessing complex cyclobutane structures, further illustrating the compound's utility in constructing valuable heterocycles (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

3-(oxolan-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTJEHUZWUUSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-2-yl)prop-2-ynoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2920155.png)

![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)

![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)

![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)